An In-depth Technical Guide to the Chemical Properties of 4-bromo-2,6-dichloroaniline
An In-depth Technical Guide to the Chemical Properties of 4-bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-bromo-2,6-dichloroaniline. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science where this versatile intermediate is employed.
Core Chemical and Physical Properties
4-Bromo-2,6-dichloroaniline is a halogenated aromatic amine that serves as a key building block in organic synthesis. Its physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrCl₂N | [1][2][3] |
| Molecular Weight | 240.91 g/mol | [4][1][2][5] |
| CAS Number | 697-88-1 | [4][1][6][7] |
| Appearance | White to cream solid (crystals or powder) | [4][6] |
| Melting Point | 83-87 °C | [4][7][8][9][10] |
| Boiling Point | 256.5 °C at 760 mmHg | [4][10] |
| Density | 1.827 g/cm³ | [4][10] |
| Solubility | Insoluble in water; soluble in many common organic solvents.[11] Halogenated anilines are generally soluble in a range of organic solvents due to the nonpolar, aromatic nature of the benzene ring.[11] The large hydrophobic structure makes it sparingly soluble or practically insoluble in water.[11] | |
| InChI Key | NPQBZKNXJZARBJ-UHFFFAOYSA-N | [1][2][5][6][8][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-bromo-2,6-dichloroaniline.
| Spectrum Type | Data Highlights | Source(s) |
| ¹H NMR | Spectra available, typically run in CDCl₃. | [12] |
| ¹³C NMR | Spectra available from sources such as John Wiley & Sons, Inc. | [1] |
| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[2][13] PubChem also lists ATR-IR spectral data.[1] | |
| Mass Spectrometry | Electron ionization mass spectrum data is available through the NIST WebBook. | [2][14] |
Reactivity Profile
The reactivity of 4-bromo-2,6-dichloroaniline is dictated by the electronic effects of the halogen and amino substituents on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions:
In common cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, the reactivity of the carbon-halogen bond is a critical factor.[15] The bond strength follows the trend C-I > C-Br > C-Cl, with the weaker bonds being more reactive towards oxidative addition to the palladium catalyst.[15] Consequently, for 4-bromo-2,6-dichloroaniline, reactions are most likely to occur at the C-Br position.[15]
Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the trend is reversed. The high electronegativity of the chlorine atoms withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack.[15] Therefore, the chlorine atoms are the preferred leaving groups in SNAr reactions with 4-bromo-2,6-dichloroaniline.[15] The presence of the electron-donating amino group generally disfavors SNAr unless strong activating groups are present or very strong nucleophiles are used.[15]
Experimental Protocols: Synthesis of 4-bromo-2,6-dichloroaniline
Several methods for the synthesis of 4-bromo-2,6-dichloroaniline have been reported, primarily starting from 2,6-dichloroaniline.
Method 1: Photobromination
-
Reactants: 2,6-dichloroaniline, pure bromine.[4]
-
Procedure:
-
Add 2,6-dichloroaniline to a reaction kettle.
-
Under a light source, add pure bromine dropwise.
-
Control the reaction temperature and rate to facilitate the photobromination reaction.
-
The product, 4-bromo-2,6-dichloroaniline, is generated and can be isolated through crystallization, filtration, centrifugation, and drying.[4]
-
Method 2: Free Radical Bromination
-
Reactants: 2,6-dichloroaniline, N-bromosuccinimide (NBS), benzoyl peroxide (BPO).[4]
-
Solvent: Carbon tetrachloride.[4]
-
Procedure:
-
Combine 2,6-dichloroaniline, carbon tetrachloride, NBS, and BPO in a reaction vessel.
-
Heat the reaction mixture to 60°C for 7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 10:1) to yield a light yellow solid.[4]
-
Safety and Handling
4-Bromo-2,6-dichloroaniline is classified as a hazardous substance and requires careful handling.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16][17] It causes skin and serious eye irritation and may cause respiratory irritation.[16][17]
-
Precautionary Measures:
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
In case of skin contact: Wash with plenty of soap and water.[17]
-
If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[17]
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell.[17]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[17] It is also noted to be moisture and air sensitive.[16]
Applications
4-Bromo-2,6-dichloroaniline is a valuable intermediate in the synthesis of various fine chemicals. It is used in the preparation of pesticides, dyes, and pharmaceutical compounds.[4] Notably, it is a reagent for preparing GABA receptor antagonist insecticides.[4][7] It is also a precursor in the synthesis of propanil, linuron, and azo dyes.[4]
References
- 1. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]
- 3. 4-Bromo-2,6-dichloroaniline, 98% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. 4-Bromo-2,6-dichloroaniline (CAS 697-86-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. A14884.22 [thermofisher.com]
- 7. 4-Bromo-2,6-dichloroaniline | 697-88-1 [chemicalbook.com]
- 8. 4-Bromo-2,6-dichloroaniline 97 697-88-1 [sigmaaldrich.com]
- 9. 4-溴-2,6-二氯苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR [m.chemicalbook.com]
- 13. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]
- 14. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
